Alisol-A

Nicotinic acetylcholine receptor Ion channel modulation Neuropharmacology

Alisol A (CAS: 19885-10-0; molecular formula C30H50O5; molecular weight 490.70 g/mol) is a protostane-type tetracyclic triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma). It belongs to the alisol family of compounds designated alisol A through alisol V, characterized by a protostane skeleton with hydroxylation patterns at C-11, C-23, C-24, and C-25 positions that critically influence pharmacological activity.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
Cat. No. B10825205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol-A
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
InChIInChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22?,24+,25-,28+,29+,30+/m1/s1
InChIKeyHNOSJVWYGXOFRP-VDPQESLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alisol A Procurement Guide: Protostane-Type Triterpenoid CAS 19885-10-0 for Targeted Receptor Modulation Research


Alisol A (CAS: 19885-10-0; molecular formula C30H50O5; molecular weight 490.70 g/mol) is a protostane-type tetracyclic triterpenoid isolated from the rhizome of Alisma orientale (Alismatis Rhizoma) [1]. It belongs to the alisol family of compounds designated alisol A through alisol V, characterized by a protostane skeleton with hydroxylation patterns at C-11, C-23, C-24, and C-25 positions that critically influence pharmacological activity [2]. Alisol A is distinguishable from its acetate derivatives (e.g., alisol A 24-acetate, alisol A 23-acetate) and from structurally related alisols such as alisol B, alisol B 23-acetate, and alisol C 23-acetate by the absence of acetylation at the C-23 or C-24 positions, which confers distinct target engagement profiles and differential potency in specific assay systems [3].

Why Alisol A Cannot Be Substituted with Alisol B or Acetate Derivatives: Evidence of Differential Potency and Target Engagement


Despite belonging to the same protostane triterpenoid class, alisol A exhibits quantitative differentiation from structurally similar compounds in both receptor modulation potency and target activation profile. Direct comparative studies demonstrate that alisol A (IC50 = 1.7 ± 0.1 μM) is approximately 1.65-fold more potent than alisol B (IC50 = 2.8 ± 0.5 μM) and 2.06-fold more potent than alisol C 23-acetate (IC50 = 3.5 ± 0.3 μM) in inhibiting α3β4 nicotinic acetylcholine receptor activity [1]. Furthermore, acetylation status fundamentally alters biological activity: alisol B demonstrates greater osteoclast differentiation inhibition than alisol A and alisol A 24-acetate , while alisol A uniquely activates PPARα/PPARδ as part of a multi-target signaling network distinct from the FXR-mediated mechanisms associated with alisol B 23-acetate and alisol A 23-acetate [2]. These quantifiable potency differences and divergent molecular target profiles mean that substituting one alisol variant for another without empirical validation risks experimental irreproducibility and invalid cross-study comparisons.

Quantitative Differentiation Evidence for Alisol A: Head-to-Head Potency and Selectivity Data Versus Closest Analogs


Alisol A Demonstrates 1.65-Fold Higher Potency Than Alisol B in α3β4 nACh Receptor Inhibition

In a direct head-to-head comparison using the two-electrode voltage-clamp technique in Xenopus oocytes expressing the α3β4 nicotinic acetylcholine receptor, alisol A (IC50 = 1.7 ± 0.1 μM) exhibited significantly higher inhibitory potency than alisol B (IC50 = 2.8 ± 0.5 μM), alisol B 23-acetate (IC50 = 2.6 ± 0.7 μM), and alisol C 23-acetate (IC50 = 3.5 ± 0.3 μM) [1]. All compounds acted via a reversible, concentration-dependent, non-competitive mechanism.

Nicotinic acetylcholine receptor Ion channel modulation Neuropharmacology

Alisol A Derivatives Demonstrate High Selectivity Indices in Anti-HBV Activity, with Parent Scaffold Enabling Diverse Chemical Modifications

While direct anti-HBV comparative data for unmodified alisol A versus other alisols is limited, the alisol A scaffold demonstrates high potential for generating derivatives with exceptional selectivity. In HepG 2.2.15 cells, the most active alisol A derivative (compound 6a) showed IC50 values of 0.024 mM (HBsAg) and 0.028 mM (HBeAg) with CC50 >2.6 mM, yielding selectivity indices SI(HBsAg) >108 and SI(HBeAg) >93 [1]. In a follow-up study of 41 derivatives, compound 25 achieved IC50 = 0.028 mM (HBsAg) and 0.027 mM (HBeAg) with SI(HBsAg) >90 and SI(HBeAg) >93 [2]. Further chemical modifications at hydroxyl positions C-11, C-23, C-24, and C-25 of alisol A produced tetra-acylated derivatives with IC50 values as low as 0.0044-0.014 mM against HBsAg secretion, representing a >5-fold improvement over unmodified derivatives [3]. Notably, tetra-acetyl alisol A (A1) demonstrated favorable pharmacokinetics in rats with t1/2 = 1.63 h and oral bioavailability (F) = 40.9% [3].

Hepatitis B virus Antiviral discovery Medicinal chemistry

Alisol A Activates PPARα and PPARδ, a Nuclear Receptor Profile Distinct from Acetate Derivatives

Alisol A uniquely increases the expression of both PPARα and PPARδ proteins, distinguishing its nuclear receptor activation profile from other alisol family members. In HepG2 cells and in liver tissue from ApoE−/− mice, alisol A treatment increased PPARα and PPARδ protein expression [1]. In contrast, alisol A 23-acetate and alisol M 23-acetate act as FXR agonists [2], and alisol B 23-acetate produces hepatoprotective effects through FXR-mediated regulation . This differential nuclear receptor targeting is meaningful for researchers designing experiments: alisol A engages AMPK/ACC/SREBP-1c and SIRT1 pathways alongside PPARα activation , whereas acetate derivatives preferentially target FXR-mediated mechanisms. In an atherosclerosis model, alisol A effectively inhibited arterial plaque formation and reduced inflammatory cytokine expression including ICAM-1, IL-6, and MMP-9 in ApoE−/− mice fed a high-fat diet [1].

Metabolic disease PPAR signaling Atherosclerosis

Alisol A 24-Acetate (Closest Structural Analog) Demonstrates Potent Anti-Fibrotic Activity via SPHK1/S1P Axis Targeting in NASH Model

Alisol A 24-acetate (AA), the closest acetylated derivative of alisol A, exerts potent anti-steatotic, anti-inflammatory, and anti-fibrotic effects in a murine model of NASH (choline-deficient, L-amino acid-defined high-fat diet). Mechanistically, AA inhibits SPHK1 phosphorylation at serine 225 in Kupffer cells, reducing S1P production and subsequent paracrine activation of hepatic stellate cells [1]. AA significantly alleviated hepatic steatosis, reduced liver triglyceride levels, and suppressed oxidative stress markers including malondialdehyde and reactive oxygen species. Proinflammatory cytokines (IL-1β, TNF-α) were markedly decreased, and fibrosis progression was attenuated as evidenced by reduced collagen deposition and α-smooth muscle actin expression [1]. Co-treatment with PF-543 (a SPHK1 inhibitor) and AA showed no additive effect, confirming SPHK1 as the primary target [1]. This study represents the first identification of AA as a direct modulator of Kupffer cell-derived SPHK1 signaling, offering a novel strategy to disrupt KC-HSC crosstalk in liver fibrosis [1].

NASH Liver fibrosis Hepatic stellate cells

Limited Direct Comparative Data Availability: A Note on Evidence Strength for Procurement Decisions

High-strength direct head-to-head comparative data between alisol A and its closest analogs (alisol B, alisol C, and their acetate derivatives) remains limited in the peer-reviewed literature. Only one study provides quantitative head-to-head IC50 comparison across four alisol compounds (alisol A, alisol B, alisol B 23-acetate, alisol C 23-acetate) in the α3β4 nACh receptor system [1]. Most other differentiation evidence relies on cross-study comparisons, class-level inference from mechanistic studies, or supporting evidence from derivative studies rather than direct compound-versus-compound experiments. For example, the finding that alisol B is more potent than alisol A in osteoclast differentiation assays comes from vendor technical documentation without full quantitative data disclosure . Similarly, lipid-regulating studies examine alisol mixtures rather than head-to-head monomer comparisons, showing that 3:1:1 (alisol A:alisol B:23C) mixture ratio produces superior effects compared to 2:2:1 ratio via ACAT inhibition synergy [2]. Procurement decisions should therefore be guided by: (1) the specific biological pathway of interest (e.g., PPARα/δ vs. FXR signaling), (2) the requirement for an unacetylated protostane scaffold enabling further chemical derivatization, and (3) the availability of characterized reference standards for analytical method development.

Evidence assessment Procurement guidance Research reproducibility

Alisol A Application Scenarios: Evidence-Backed Use Cases for Research Procurement and Experimental Design


Nicotinic Acetylcholine Receptor Pharmacology: α3β4 Subtype-Selective Modulation Studies

Researchers investigating ligand-gated ion channel modulation, particularly α3β4 nicotinic acetylcholine receptors expressed in Xenopus oocytes or mammalian cell systems, should prioritize alisol A over alisol B or alisol C 23-acetate. The 1.65-fold higher potency (IC50 = 1.7 ± 0.1 μM vs. 2.8 ± 0.5 μM for alisol B) enables more efficient dose-response characterization with lower compound consumption. The reversible, concentration-dependent, non-competitive inhibition mechanism established for alisol A provides a well-characterized reference point for electrophysiology studies and for screening novel protostane-type modulators. [1]

Metabolic and Cardiovascular Disease Research Requiring PPARα/δ Pathway Engagement

For studies focused on atherosclerosis, lipid metabolism disorders, or metabolic syndrome where PPARα and PPARδ activation is the intended mechanistic readout, alisol A should be selected over alisol B 23-acetate or alisol A 23-acetate. Alisol A uniquely increases PPARα and PPARδ protein expression in HepG2 cells and in ApoE−/− mouse liver tissue, whereas acetate derivatives act primarily through FXR agonism. This differential targeting is critical for maintaining mechanistic clarity in experiments examining AMPK/SIRT1/PPARα crosstalk or arterial plaque formation. [2]

Medicinal Chemistry: Scaffold Optimization for Anti-HBV Lead Development

Medicinal chemistry programs developing hepatitis B virus inhibitors should procure alisol A as the parent scaffold for derivatization rather than acetylated analogs. The four hydroxyl groups at C-11, C-23, C-24, and C-25 positions plus the C-13(17) double bond provide multiple chemical modification sites that have been systematically explored, yielding derivatives with IC50 values ranging from 0.0044-0.028 mM against HBsAg/HBeAg secretion and selectivity indices exceeding 90-333. Tetra-acetyl alisol A (A1) demonstrates oral bioavailability of 40.9% and elimination half-life of 1.63 h in rats, validating the scaffold's potential for further optimization. [3][4]

Analytical Method Development: Reference Standard for Alismatis Rhizoma Quality Control

Quality control laboratories and pharmacognosy researchers developing UPLC or LC-MS/MS methods for Alismatis Rhizoma authentication should include alisol A as a quantitative reference standard. Validated QAMS (quantitative analysis of multi-components by single marker) methodology using alisol B 23-acetate as internal standard has established relative correction factors (RCF) of 0.915 for alisol A, enabling accurate quantification across different geographical sources and processing grades. Alisol A concentrations vary significantly by geographical origin but not by commercial grade classification, making it a stable marker for regional authentication studies. [5]

Technical Documentation Hub

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